N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Overview
Description
N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide: is an organic compound that belongs to the class of carboxamides. This compound features a methoxyphenyl group attached to a tetrahydronaphthalene core, making it structurally unique and potentially useful in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as ketamine analogues and 3- and 4-methoxy analogues of phencyclidine, have been found to be high affinity and selective ligands for the glutamate nmda receptor .
Mode of Action
Based on the similar structures mentioned above, it can be hypothesized that this compound may interact with its targets, such as the nmda receptor, leading to changes in the receptor’s function .
Biochemical Pathways
Compounds with similar structures have been found to affect the glutamate pathway, which plays a crucial role in neural activation and synaptic plasticity .
Pharmacokinetics
Curcumin, a compound with a similar structure, has been found to have low systemic bioavailability following oral dosing .
Result of Action
Based on the similar structures mentioned above, it can be hypothesized that this compound may have significant affinities for the nmda receptor, which may explain potential psychotomimetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of 3-methoxyaniline with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine:
- Potential use in drug development due to its unique structural features.
Industry:
- Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- N-(3-hydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- N-(3-chlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- N-(3-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Uniqueness: N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-8-4-7-16(12-17)19-18(20)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEQZSKXYDCLFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326142 | |
Record name | N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
681168-98-9 | |
Record name | N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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